molecular formula C19H15FN4OS B2503186 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-79-5

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2503186
CAS No.: 852376-79-5
M. Wt: 366.41
InChI Key: BCKHEODTDCQBOR-UHFFFAOYSA-N
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Description

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorobenzylthio group at position 6 and a 4-methoxyphenyl group at position 2. This scaffold is structurally related to bioactive compounds targeting enzymes like phosphodiesterase 4 (PDE4) and receptors such as GABAA .

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKHEODTDCQBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes

Cyclocondensation of Hydrazine Derivatives

The core triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation between 3-chloro-6-hydrazinopyridazine and aromatic aldehydes. A modified protocol from recent literature involves:

Reagents :

  • 3-Chloro-6-hydrazinopyridazine (1.0 eq)
  • 4-Methoxybenzaldehyde (1.2 eq)
  • Glacial acetic acid (catalyst)
  • Ethanol (solvent)

Procedure :

  • Reflux reactants at 80°C for 4 hours under nitrogen.
  • Cool to 25°C and isolate intermediate 3-(4-methoxyphenylidene)-6-chloro-triazolo[4,3-b]pyridazine via vacuum filtration.
  • Purify by recrystallization from hot ethanol (yield: 72–78%).

Mechanistic Insight :
The reaction proceeds through hydrazone formation followed by intramolecular cyclization, with acetic acid protonating the imine nitrogen to facilitate electron rearrangement.

Thioether Formation via Nucleophilic Substitution

Introducing the 4-fluorobenzylthio group at position 6 requires careful optimization to prevent disulfide byproducts:

Reagents :

  • 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 eq)
  • 4-Fluorobenzyl mercaptan (1.5 eq)
  • Potassium carbonate (2.0 eq)
  • Dimethylformamide (DMF, solvent)

Procedure :

  • Suspend chloride intermediate in anhydrous DMF under nitrogen.
  • Add K₂CO₃ and 4-fluorobenzyl mercaptan sequentially.
  • Stir at 60°C for 12 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain the title compound (yield: 65–70%).

Critical Parameters :

  • Solvent polarity : DMF enhances nucleophilicity of the thiolate ion compared to THF or acetonitrile.
  • Temperature : Reactions below 50°C result in incomplete conversion (<40%), while temperatures above 70°C promote decomposition.

Alternative Approaches

Ultrasonic-Assisted Cyclization

A Chinese patent (CN103613594A) demonstrates the utility of ultrasound in accelerating cyclization steps:

Conditions :

  • POCl₃ as solvent and dehydrating agent
  • Ultrasonic irradiation at 105°C for 3 hours

Advantages :

  • Reduces reaction time from 12 hours to 3 hours.
  • Improves yield by 15–20% compared to conventional heating.

Limitations :

  • Requires specialized equipment.
  • Scalability challenges in industrial settings.
Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki-Miyaura coupling introduces aryl groups at position 6:

Example Protocol :

Component Quantity
Triazolopyridazine bromide 1.0 eq (900 mg)
4-Fluorobenzylboronic acid 1.5 eq
Pd(t-Bu₃P)₂ 5 mol%
K₃PO₄ 2.0 eq
1,4-Dioxane/H₂O 10:1 v/v

Outcome :

  • 80°C, 3 hours under N₂.
  • Isolated yield: 39% after chromatography.

Optimization of Reaction Conditions

Solvent Screening for Thioether Formation

Comparative data from multiple studies:

Solvent Dielectric Constant (ε) Yield (%) Byproducts
DMF 36.7 68 <5% disulfide
DMSO 46.7 55 12% disulfide
Acetonitrile 37.5 42 8% des-chloro
THF 7.6 28 15% starting material

Data compiled from

Temperature Profile of Cyclocondensation

Temperature (°C) Time (h) Yield (%) Purity (HPLC)
70 6 58 92.3
80 4 72 98.1
90 3 75 97.8
100 2 68 95.4

Optimal balance achieved at 80°C for 4 hours

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.73 (s, 1H, pyridazine-H)
  • δ 7.85–7.92 (m, 2H, aromatic-H)
  • δ 4.32 (s, 2H, SCH₂)
  • δ 3.89 (s, 3H, OCH₃)
  • δ 2.53 (s, 3H, CH₃ from acetylated byproduct)

LC-MS :

  • Calculated for C₂₀H₁₅F₄N₃OS [M+H]⁺: 408.1
  • Observed: 408.0 (ESI+)

Chemical Reactions Analysis

Oxidation Reactions

The fluorobenzylthio (-S-CH₂-C₆H₄-F) moiety is susceptible to oxidation under controlled conditions:

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivativeRT, 6 hrs in acetic acid78%
mCPBASulfone derivative0°C → RT, CH₂Cl₂, 12 hrs65%
KMnO₄ (aq.)Sulfonic acid80°C, 24 hrs42%

Oxidation typically preserves the triazolopyridazine core but modifies the electronic properties of the molecule, enhancing polarity and potential hydrogen-bonding capacity.

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS) at the C-5 or C-7 positions:

Nucleophile Position Conditions Application
NH₃ (gas)C-5120°C, DMF, 48 hrsIntroduction of amino groups
NaN₃C-7DMSO, 80°C, 24 hrsAzide intermediates for click chemistry

Methoxy groups on the phenyl ring remain inert under these conditions due to their electron-donating nature.

Ring-Opening and Rearrangement

Under alkaline conditions, the triazole ring undergoes selective cleavage:

  • Reaction : Treatment with NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hrs yields a pyridazine-thiol intermediate, which can be alkylated or acylated.

  • Mechanism : Base-mediated hydrolysis opens the triazole ring, forming a transient thiolate species that reacts with electrophiles (e.g., methyl iodide).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the halogen-like reactivity of the thioether group:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated analogs68%

These reactions enable diversification of the fluorobenzyl or methoxyphenyl substituents for structure-activity relationship (SAR) studies.

Cycloaddition Reactions

The pyridazine ring engages in [4+2] cycloadditions with dienophiles such as maleic anhydride:

  • Conditions : Reflux in toluene (110°C, 24 hrs) forms a fused bicyclic adduct .

  • Regioselectivity : Governed by electron-withdrawing effects of the fluorobenzylthio group, directing addition to the C-3/C-4 positions .

Demethylation of Methoxy Groups

The 4-methoxyphenyl group undergoes demethylation under strong acids:

  • Reagent : BBr₃ (1M in CH₂Cl₂) at -78°C → RT, 6 hrs.

  • Product : 4-hydroxyphenyl derivative, enabling further functionalization via esterification or glycosylation.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces intramolecular hydrogen abstraction, form

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. For instance:

  • A derivative of this compound was tested against various pathogens, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound's structure allows for effective interaction with bacterial membranes, enhancing its efficacy in inhibiting biofilm formation .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In a study assessing the structure–activity relationship (SAR) of triazoloquinazolinones, derivatives similar to this compound were shown to inhibit Polo-like Kinase 1 (Plk1), a target in cancer therapy .
  • The inhibition of Plk1 is crucial since it plays a significant role in cell cycle regulation and mitosis. Compounds exhibiting IC50 values in the low micromolar range indicate promising candidates for further development as anticancer agents .

Drug Discovery and Development

The unique structure of this compound makes it an interesting candidate for drug discovery:

  • Virtual screening and molecular docking studies have been employed to evaluate its potential against various targets. For example, compounds based on the triazolo framework have shown activity against Plasmodium falciparum, suggesting possible applications in antimalarial drug development .
  • The compound's ability to interact with various biological targets opens avenues for synthesizing new derivatives with enhanced therapeutic profiles.

Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivitySignificant activity against Staphylococcus aureus with MIC values of 0.22 - 0.25 μg/mL
Anticancer PropertiesInhibits Polo-like Kinase 1 with promising IC50 values
Drug DiscoveryPotential antimalarial activity against Plasmodium falciparum

Mechanism of Action

The mechanism of action of 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Key Observations :

  • PDE4 Inhibition : Methoxy and alkoxy substituents at position 3 (e.g., compound 18) enhance PDE4 binding via interactions with the catalytic pocket . The target compound’s 4-methoxyphenyl group may confer similar affinity.
  • GABAA Modulation : Fluorinated aryl groups (e.g., TPA023’s 2-fluorophenyl) improve α2/α3 subunit selectivity, whereas the target compound’s 4-fluorobenzylthio group may influence pharmacokinetics .
  • Antimicrobial Activity : Hydrazine derivatives (e.g., 4e) exhibit moderate efficacy, suggesting the target compound’s thioether linkage could be optimized for enhanced potency .

Physical and Spectral Properties

While specific data for the target compound are unavailable, related derivatives provide insights:

  • Melting Points : Analogous compounds (e.g., 4e, 4f) melt between 267–268°C, indicating high crystallinity .
  • Spectroscopy : IR and NMR data confirm the presence of key functional groups (e.g., NH at ~3425 cm⁻¹, aromatic protons at δ 8.42 ppm) .

Biological Activity

The compound 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of heterocyclic compounds. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:

  • Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form the triazole core.
  • Substitution Reactions : The introduction of the 4-fluorobenzyl and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using crystallization techniques to obtain a high yield with a defined melting point.

Anticancer Activity

Recent studies have demonstrated that compounds within this class exhibit promising anticancer properties. For instance:

  • In vitro Studies : A derivative similar to our compound showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most active derivatives exhibited IC50 values ranging from 1.06 μM to 2.73 μM in these assays .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve inhibition of key kinases such as c-Met, which is often overexpressed in several cancers. This inhibition disrupts signaling pathways critical for cancer cell proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition Studies : Experimental results indicate that certain derivatives can significantly reduce pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and pyridazine rings significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the benzyl moiety enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Case Study 1 : A study involving a related triazolo-pyridazine derivative demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating strong inhibitory activity comparable to established drugs like Foretinib .
  • Case Study 2 : Another investigation assessed the cytotoxic effects on HEK-293 cells, confirming that certain derivatives are non-toxic at therapeutic concentrations, making them suitable candidates for further development .

Data Tables

CompoundActivity TypeCell LineIC50 Value (μM)
6aAnticancerA5491.06
6bAnticancerMCF-71.23
6cAnticancerHeLa2.73
6dAnti-inflammatory--

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